molecular formula C15H18N2O2 B5129899 1'-(p-Tolyl)-[1,3'-bipyrrolidine]-2',5'-dione CAS No. 89143-14-6

1'-(p-Tolyl)-[1,3'-bipyrrolidine]-2',5'-dione

Cat. No.: B5129899
CAS No.: 89143-14-6
M. Wt: 258.32 g/mol
InChI Key: QXHGQUSYOJLVCB-UHFFFAOYSA-N
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Description

1’-(p-Tolyl)-[1,3’-bipyrrolidine]-2’,5’-dione is an organic compound characterized by its unique bipyrrolidine structure with a p-tolyl substituent

Preparation Methods

The synthesis of 1’-(p-Tolyl)-[1,3’-bipyrrolidine]-2’,5’-dione typically involves multi-step organic reactions. One common synthetic route includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

1’-(p-Tolyl)-[1,3’-bipyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1’-(p-Tolyl)-[1,3’-bipyrrolidine]-2’,5’-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1’-(p-Tolyl)-[1,3’-bipyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1’-(p-Tolyl)-[1,3’-bipyrrolidine]-2’,5’-dione can be compared to other similar compounds such as:

The uniqueness of 1’-(p-Tolyl)-[1,3’-bipyrrolidine]-2’,5’-dione lies in its bipyrrolidine structure, which provides distinct chemical and biological properties.

Biological Activity

1'-(p-Tolyl)-[1,3'-bipyrrolidine]-2',5'-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, characterization, and various biological evaluations.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The characterization of the compound is performed using various spectroscopic techniques including:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.
  • Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.
  • Mass Spectrometry (MS) : Confirms the molecular weight and structure.

Anticancer Activity

Several studies have reported on the anticancer properties of this compound. For instance, it has been evaluated against various cancer cell lines using assays such as MTT and ELISA.

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HeLa (cervical cancer)
    • KG1a (acute myeloid leukemia)

The compound exhibited selective cytotoxicity with IC50 values ranging from low micromolar to sub-micromolar concentrations, indicating strong growth-inhibitory effects against Bcl-2-expressing cancer cells .

Cell Line IC50 (µM) Mechanism
MDA-MB-2310.5Bcl-2 inhibition
HeLa0.8Apoptosis induction
KG1a1.2Cell cycle arrest

Antidiabetic and Anti-inflammatory Properties

In addition to its anticancer activity, preliminary studies suggest that this compound may possess antidiabetic and anti-inflammatory properties. The compound was screened for its ability to inhibit key enzymes involved in glucose metabolism and inflammation.

  • Key Enzymes Tested :
    • Alpha-glucosidase
    • Cyclooxygenase (COX)

Results indicated moderate inhibitory activity against these enzymes, suggesting potential therapeutic applications in managing diabetes and inflammatory conditions.

Enzyme IC50 (µM) Activity
Alpha-glucosidase15Moderate inhibition
COX20Moderate inhibition

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the p-tolyl group enhances lipophilicity, facilitating better cell membrane penetration. Moreover, the bipyrrolidine core is crucial for interaction with biological targets such as Bcl-2 proteins.

Case Studies

Case Study 1 : A study evaluated the compound's effect on apoptosis in cancer cells. It was found that treatment with this compound led to an increase in apoptotic markers such as cleaved caspase-3 and PARP in MDA-MB-231 cells, confirming its role as a pro-apoptotic agent.

Case Study 2 : In a diabetic rat model, administration of the compound resulted in significant reductions in blood glucose levels compared to control groups. This suggests a potential mechanism for its antidiabetic effects through modulation of glucose metabolism.

Properties

IUPAC Name

1-(4-methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11-4-6-12(7-5-11)17-14(18)10-13(15(17)19)16-8-2-3-9-16/h4-7,13H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHGQUSYOJLVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387460
Record name [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89143-14-6
Record name [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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